Pubchem_13210179

Description

Identification and Nomenclature of THGP

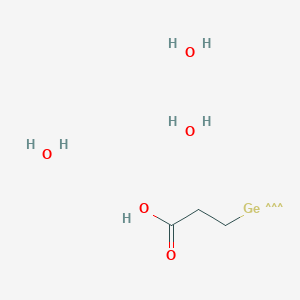

3-(Trihydroxygermyl)propanoic acid, abbreviated as THGP, is an organogermanium compound. smolecule.comevitachem.com Its chemical structure consists of a propanoic acid backbone attached to a trihydroxygermyl group (-Ge(OH)3). This unique combination of an organic acid and a germanium moiety bestows upon it distinct chemical characteristics. The compound is also referred to as THGPA. acs.orgacs.org

Below is a table summarizing the key identifiers for 3-(Trihydroxygermyl)propanoic acid:

| Identifier | Value |

| IUPAC Name | 3-(trihydroxygermyl)propanoic acid |

| Molecular Formula | C3H7GeO5 |

| Molecular Weight | 199.75 g/mol |

| PubChem CID | 13210179 |

| Canonical SMILES | C(CGe(O)O)C(=O)O |

| InChI Key | LZIZCRNBBGNAJO-UHFFFAOYSA-N |

The data in this table is compiled from various chemical databases and research articles. smolecule.comjst.go.jp

Relationship to Poly-trans-[(2-carboxyethyl)germasesquioxane] (Ge-132) as a Hydrolysis Product

THGP is intrinsically linked to Poly-trans-[(2-carboxyethyl)germasesquioxane], a water-soluble organogermanium polymer commonly known as Ge-132. acs.orgresearchgate.net In aqueous environments, Ge-132 undergoes hydrolysis, breaking down into its monomeric form, which is 3-(trihydroxygermyl)propanoic acid. acs.orgresearchgate.netscirp.org This conversion is a crucial aspect of the chemistry of Ge-132, as the biological and chemical activities attributed to the polymer are often mediated by its hydrolysis product, THGP. researchgate.netscirp.org The hydrolysis process essentially transforms the polymeric structure of Ge-132 into individual, water-soluble molecules of THGP. acs.orgscirp.org

The synthesis of Ge-132 itself involves the hydrolysis of 3-(trichlorogermyl)propanoic acid (TCGPA), which then polymerizes upon drying to form Ge-132. acs.org This polymer can then be hydrolyzed back to THGP when dissolved in water. acs.org

Overview of Academic Research Trajectories for Organogermanium Compounds

The field of organogermanium chemistry has seen a growing interest from researchers across various disciplines. booktopia.com.auwiley-vch.de Discovered relatively late in the history of chemistry, germanium and its organic derivatives have found applications in diverse technological and medical fields. booktopia.com.auwiley-vch.de Academic research into organogermanium compounds encompasses a wide spectrum, from fundamental studies of their synthesis, structure, and bonding to the exploration of their practical applications. booktopia.com.auwiley-vch.de

Key areas of research include:

Synthesis and Characterization: A significant portion of research focuses on developing new methods for creating organogermanium compounds and characterizing their physical and chemical properties. researchgate.netresearchgate.net

Reaction Mechanisms: Understanding the mechanisms of reactions involving organogermanium compounds, including single electron transfer (SET) reactions, is an active area of investigation. researchgate.net

Material Science: Organogermanium compounds are being explored for their potential use in the development of new materials, including polymers and nanomaterials. booktopia.com.auresearchgate.net

Medicinal Chemistry: There is a notable interest in the biological activities of organogermanium compounds, with studies investigating their potential therapeutic applications. booktopia.com.augavinpublishers.com

The research on compounds like THGP and Ge-132 is part of this broader effort to understand and utilize the unique properties of organogermanium compounds for a variety of scientific and technological advancements. booktopia.com.auwiley-vch.de

Properties

CAS No. |

61193-10-0 |

|---|---|

Molecular Formula |

C3H11GeO5 |

Molecular Weight |

199.75 g/mol |

InChI |

InChI=1S/C3H5GeO2.3H2O/c4-2-1-3(5)6;;;/h1-2H2,(H,5,6);3*1H2 |

InChI Key |

LZIZCRNBBGNAJO-UHFFFAOYSA-N |

Canonical SMILES |

C(C[Ge])C(=O)O.O.O.O |

Origin of Product |

United States |

Synthetic Methodologies and Derivation Pathways of Thgp

Hydrolysis of Ge-132 to Yield THGP

Ge-132, known formally as poly-trans-[(2-carboxyethyl)germasesquioxane] or bis(carboxyethyl)germanium sesquioxide, is a water-soluble organogermanium polymer. acs.orgnih.gov When dissolved in water, it readily undergoes hydrolysis to yield its monomeric and biologically active form, 3-(trihydroxygermyl)propanoic acid (THGP). acs.orgmdpi.comresearchgate.net This conversion is a critical step, as the polymeric structure of Ge-132 transforms into the soluble monomer, THGP. researchgate.netencyclopedia.pub

The hydrolysis of Ge-132 into THGP is a spontaneous reaction in aqueous environments. smolecule.com The efficiency and outcome of this process can be affected by physical conditions such as pH and temperature, which may influence the yield and purity of the final monomeric product. smolecule.com Structural studies have shown that Ge-132 can exist in several polymeric forms, including repagermanium (RGe) and propagermanium (B1678255) (PGe). nih.govencyclopedia.pub These forms exhibit different solubilities in water, which in turn affects the rate and completeness of hydrolysis to THGP. nih.govencyclopedia.pub For instance, PGe is noted for having better water solubility. nih.govencyclopedia.pub Furthermore, transformations between these polymeric structures can be dependent on moisture and temperature. doi.org

Upon dissolution in an aqueous solution, the polymeric structure of Ge-132 breaks down to form the stable, monomeric 3-(trihydroxygermyl)propanoic acid. researchgate.netsmolecule.com This hydrated form is the key resultant product of the hydrolysis. encyclopedia.pub The process is reversible; THGP can be converted back to its trichlorinated intermediate, 3-(trichlorogermyl)propanoic acid (TCGPA), under acidic conditions with concentrated hydrochloride, and then reverted to THGP through hydrolysis. acs.orgacs.org

Conditions Influencing the Hydrolysis Process

Precursor Synthesis of Ge-132

The production of Ge-132 is a well-defined, multi-stage chemical synthesis. It begins with elemental germanium and progresses through the formation of key chlorinated intermediates before the final polymerization.

The initial step in the synthesis of Ge-132 is the production of trichlorogermane (B72276) (HGeCl₃). nih.govencyclopedia.pub In a traditional and established method, ingots of high-purity (over 99.999%) elemental germanium are first milled into a powder. acs.orgacs.org This powdered germanium is then reacted with hydrochloride gas at elevated temperatures to produce trichlorogermane. acs.orgacs.org An alternative and more convenient method has also been developed, which synthesizes trichlorogermane from germanium dioxide (GeO₂), hydrochloric acid (HCl), and hypophosphorous acid (H₃PO₂). nih.gov

The trichlorogermane synthesized in the previous step is then reacted with acrylic acid. acs.orgnih.govencyclopedia.pub This reaction is a regiospecific addition where the trichlorogermyl group (GeCl₃) attaches to the terminal carbon atom of the vinyl group in the acrylic acid molecule. nih.govencyclopedia.pub The product of this hydrogermylation reaction is 3-(trichlorogermyl)propanoic acid (TCGPA). acs.orgencyclopedia.pub

The final step in the synthesis of the precursor is the conversion of 3-(trichlorogermyl)propanoic acid (TCGPA) to Ge-132. This is achieved through a process of hydrolysis and subsequent dehydration or polymerization. acs.orgencyclopedia.pubacs.org The hydrolysis of the trichlorogermyl group in TCGPA, followed by a dehydration-condensation process, results in the formation of the polymeric structure of bis(carboxyethyl)germanium sesquioxide, known as Ge-132. doi.org

Formation of 3-(Trichlorogermyl)propanoic Acid (TCGPA)

Emerging Green Chemistry Approaches for Organogermanium Compounds

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organogermanium compounds to enhance efficiency and minimize environmental impact. acs.org These approaches focus on reducing the use of hazardous reagents, employing sustainable catalysts, and improving energy efficiency.

Photocatalysis and Light-Promoted Reactions: Visible-light photocatalysis has emerged as a powerful tool for generating germyl (B1233479) radicals from various precursors like digermanes, hydrogermanes, and acylgermanes under mild conditions. researchgate.netrsc.org These reactions often proceed without the need for transition-metal catalysts. For instance, researchers have developed a light-promoted method for the regioselective germylation of N-arylpropiolamides and aryl alkynoates using Eosin Y as an organic photocatalyst. chemistryviews.org This protocol is noted for its operational simplicity and atom economy. chemistryviews.org Another approach involves the photocatalytic generation of germyl radicals from digermanes, enabling the hydrogermylation of alkenes. acs.org

Sustainable Catalysis: There is a growing focus on replacing expensive and toxic heavy metal catalysts with more abundant and environmentally benign alternatives. Copper and cobalt complexes have shown significant promise in this area. A protocol using inexpensive copper(II) sulfate (B86663) as a catalyst has been developed for the synthesis of tetraalkylgermanes from trimethylgermanium (B74220) bromide and alkyl bromides. Similarly, cobalt-based pincer-type complexes have been used to efficiently catalyze the dehydrogenative coupling or hydrosilylation of alkynylgermanes under mild conditions, providing rapid access to a variety of unsaturated organogermanes. nih.gov

Mechanochemistry: Mechanochemical methods, which involve solvent-free grinding of reagents, represent a significant advance in the green synthesis of organogermanium compounds. A novel protocol demonstrates the preparation of highly pure, bench-stable organogermanium compounds directly from metallic germanium or germanium oxide by grinding them with catecholates or benzoquinones. acs.org This method avoids the use of hazardous reagents like concentrated HCl or Cl₂ typically required for producing germanium chlorides. acs.org

Aqueous Synthesis and Benign Reagents: The synthesis of THGP itself via the hydrolysis of Ge-132 is inherently a green process as it occurs in water, the most environmentally benign solvent. smolecule.comresearchgate.net Furthermore, advancements in the synthesis of the Ge-132 precursor include the use of ascorbic acid (Vitamin C) as a non-toxic reducing agent. google.com In this method, germanium tetrachloride is reacted directly with concentrated hydrochloric acid in the presence of ascorbic acid. This process reduces the amount of concentrated acid needed, shortens reaction times, and avoids the introduction of new metal impurities, yielding a high-purity Ge-132 that is safer for biological applications. google.com

Table 1: Comparison of Green Synthesis Approaches for Organogermanium Compounds

| Approach | Key Features | Catalyst/Reagent | Conditions | Advantages |

|---|---|---|---|---|

| Photocatalysis | Generation of germyl radicals | Eosin Y, tert-butyl hydroperoxide (TBHP) | Blue or violet LED light, room temperature | Metal-free, atom-economic, mild conditions. chemistryviews.org |

| Sustainable Catalysis | Cross-coupling and hydrosilylation | Copper(II) sulfate, Cobalt complexes | 60-100 °C | Use of cheap, earth-abundant, and less toxic metals. nih.gov |

| Mechanochemistry | Solvent-free synthesis from Ge(0) or GeO₂ | Catecholates, Benzoquinones | Liquid-assisted grinding (LAG) | Avoids hazardous solvents and reagents, high purity. acs.org |

| Aqueous Synthesis | Hydrolysis of precursors | Water | Spontaneous reaction, pH and temperature dependent | Uses water as a solvent, inherently safe process. smolecule.com |

| Benign Reagents | Reduction of GeCl₄ | Ascorbic acid | N/A | Reduces use of strong acids, non-toxic, high purity product. google.com |

Production and Purification Techniques

The production of THGP is intrinsically linked to the manufacturing and subsequent hydrolysis of its precursor, Ge-132. The purification techniques are critical at various stages to ensure high purity of the final product.

Industrial Production: The industrial synthesis of Ge-132, the direct precursor to THGP, is a well-defined process. acs.org It starts with high-purity germanium metal, which is converted to 3-(trichlorogermyl)propanoic acid (TCGPA). acs.org This intermediate is then hydrolyzed to form THGP, which subsequently polymerizes upon drying to form Ge-132. acs.orgnih.gov The hydrolysis of Ge-132 to yield THGP occurs readily when Ge-132 is dissolved in water. smolecule.comresearchgate.net The conditions of this hydrolysis, such as pH and temperature, can influence the yield and purity of the resulting THGP. smolecule.com

Purification Techniques: A variety of purification methods are employed for organogermanium compounds, depending on the specific compound and the nature of the impurities.

Crystallization: Recrystallization is a key technique for purifying Ge-132. A method using an ethanol-water solution for recrystallization has been shown to be effective, easy to operate, and low-cost, yielding Ge-132 with higher purity while allowing the solvent to be recycled. google.com Cooling crystallization has also been used to precipitate pure Ge-132 crystals from solution. researchgate.net

Chromatography:

Flash Column Chromatography: This technique is used for purifying various organogermanium compounds, such as alkyltrimethylgermanes, typically using a silica (B1680970) gel stationary phase. However, some organogermanes show instability towards hydrolysis on standard silica, necessitating the use of silanised silica as a stationary phase. chemrxiv.org

Ion Exchange Chromatography: A high-performance ion exchange chromatography method has been developed for the separation and determination of organogermanium compounds like β-carboxyethylgermanium sesquioxide. This method uses a Dionex IonPac AS4A-SC column and a sodium tetraborate (B1243019) eluent, achieving detection limits in the range of 0.025-0.038 mg/L. nih.gov

Extraction: A novel and highly efficient extraction method has been developed for quantifying THGPA in biological matrices like plasma. This method is based on a reversible chemical conversion. THGPA is converted to the more organic-soluble TCGPA under acidic conditions using concentrated hydrochloride, allowing for extraction with chloroform. The TCGPA is then converted back to THGPA by hydrolysis. acs.orgacs.orgnih.gov This technique achieves an impressive extraction recovery of approximately 100%. acs.orgnih.gov

Table 2: Purification and Analysis Data for THGP and Related Compounds

| Technique | Compound | Matrix/Solvent | Key Parameters | Outcome/Efficiency |

|---|---|---|---|---|

| Reversible Chemical Extraction | THGPA | Rat Plasma | Conversion to TCGPA with HCl, extraction with chloroform, back-hydrolysis. | Extraction Recovery: ~100%; Overall Process Efficiency: 88-91%. acs.orgacs.org |

| Ethanol-Water Recrystallization | Ge-132 | Ethanol/Water | N/A | High purity product, recyclable solvent, shortened preparation time. google.com |

| Ion Exchange Chromatography | β-carboxyethylgermanium sesquioxide | Aqueous | Dionex IonPac AS4A-SC column, Sodium tetraborate eluent. | Detection Limit (as Ge): 0.025 mg/L. nih.gov |

| Cooling Crystallization | Ge-132 | De-NaOH solution | Cooling of the solution after electrodialysis. | Precipitated crystals found to be pure by AAS and HPLC analysis. researchgate.net |

Molecular Structure, Chemical Interactions, and Complexation Dynamics of Thgp

Structure of the Trihydroxygermyl Moiety and Propanoic Acid Backbone

The molecular structure of THGP is characterized by a propanoic acid backbone to which a trihydroxygermyl group (-Ge(OH)3) is attached. smolecule.comevitachem.com This unique combination of a carboxylic acid function and a germanium center with three hydroxyl groups confers upon THGP its distinctive chemical reactivity. smolecule.com The germanium atom in THGP is capable of forming complexes, and its coordination number can vary depending on the pH of the solution. nih.gov In aqueous solutions, the propanoic acid side chain's carboxylate anion can interact with the vacant d-orbital of the germanium atom, leading to the formation of a pentacoordinate trihydroxygermanium form. jst.go.jp This structure is crucial for its subsequent reactions with cis-diol compounds. jst.go.jp

Complexation with Cis-Diol Containing Biomolecules

A defining characteristic of THGP is its ability to form complexes with molecules that possess a cis-diol structure, which consists of two hydroxyl groups on adjacent carbon atoms in a cis configuration. researchgate.netresearchgate.net This interaction typically occurs through a dehydration reaction between the trihydroxygermyl group of THGP and the cis-diol group of the biomolecule. mdpi.com Nuclear magnetic resonance (NMR) studies have been instrumental in demonstrating the formation of these complexes with a variety of physiologically important compounds. researchgate.netnih.gov

Interaction with Adenosine (B11128) Triphosphate (ATP)

THGP can specifically interact with adenosine triphosphate (ATP) to form a complex. mdpi.com This interaction is significant as extracellular ATP can act as a danger signal, and its regulation is crucial for cellular health. mdpi.com The complexation of THGP with ATP has been shown to suppress inflammasome activity in an ATP-dependent manner. mdpi.comdntb.gov.ua For instance, THGP was found to be more effective at suppressing IL-1β secretion when stimulated with ATP compared to BzATP, an ATP analog. mdpi.com It is believed that by forming a complex with ATP, THGP can modulate ATP-mediated cellular signaling. nih.govtandfonline.com However, research suggests that the interaction between THGP and ATP is weaker than its interaction with adenosine. mdpi.com

Complex Formation with Adenosine

THGP also forms a complex with adenosine, another molecule possessing a cis-diol structure. researchgate.netmdpi.com This complexation has been shown to have anti-inflammatory effects by inhibiting the degradation of adenosine. mdpi.comnih.gov By preventing adenosine's breakdown, THGP allows adenosine signaling to remain active, which can suppress inflammatory responses. mdpi.comnih.gov This mechanism is distinct from the ATP-dependent pathway and highlights the broad-spectrum potential of THGP in modulating inflammatory processes. dntb.gov.uanih.gov The formation of the THGP-adenosine complex has been demonstrated to reduce the expression of proinflammatory cytokines. mdpi.com

Binding to Saccharides (e.g., Glucose, Fructose (B13574), Lactose (B1674315), Lactulose)

THGP has the ability to interact with various saccharides that contain diol groups. nih.gov Quantitative assessments using NMR spectroscopy have revealed that THGP preferentially binds to saccharides with cis-diol groups over those with trans-diol groups. nih.gov The affinity of THGP for monosaccharides is higher for ketoses (like fructose) than for aldoses (like glucose). nih.govnih.gov This is attributed to the higher content of cis-diol moieties in fructose. nih.gov In fact, the complex formation ability of THGP with fructose is reportedly 40-fold higher than with glucose. nih.gov THGP also enhances the alkaline isomerization of glucose to fructose and lactose to lactulose (B1674317), in part by forming a stabilizing complex with the enediol intermediate. nih.gov

Interactions with Catecholamines (e.g., Adrenaline, Noradrenaline)

THGP can form complexes with catecholamines such as adrenaline (epinephrine) and noradrenaline, which are vital signaling molecules in mammals. nih.govtandfonline.com A single crystal structure analysis has confirmed the formation of a complex between THGPA (a hydrolysate of Ge-132) and catecholamines. nih.govtandfonline.com This interaction has the potential to modify cis-diol-mediated cell-to-cell signaling. nih.govtandfonline.com For example, at high concentrations, THGP has been shown to inhibit the calcium influx in normal human epidermal keratinocytes that is caused by adrenaline. nih.govtandfonline.com

Complexation with 3,4-Dihydroxy-L-Phenylalanine (L-DOPA)

THGP can form a complex with L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor to melanin (B1238610) that contains a cis-diol structure in its catechol skeleton. mdpi.comnih.govresearchgate.net The formation of this complex has been confirmed through ¹H-NMR analysis. mdpi.comnih.gov This interaction is significant because it has been shown to inhibit melanin synthesis. mdpi.comnih.gov The mechanism involves THGP interacting with L-DOPA, thereby making it less available for the enzymatic reactions that lead to melanin production. nih.gov This suggests a potential application for THGP in the cosmetic field as a melanogenesis inhibitor. mdpi.comnih.gov

Structural Analysis of THGP Complexes

The three-dimensional arrangement of atoms and molecules is crucial for understanding the function and reactivity of chemical compounds. For 3-(trihydroxygermyl)propanoic acid (THGP), a hydrolysate of the organogermanium compound Ge-132, structural analysis of its complexes provides insight into its interaction with biological molecules. nih.govresearchgate.net Techniques such as single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating the precise architecture and binding characteristics of these complexes.

Single Crystal X-ray Analysis of THGP-Catecholamine Complexes

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the atomic and molecular structure of a crystal. fiveable.me While specific single-crystal X-ray analysis data for THGP-catecholamine complexes are not widely available, extensive research on analogous organogermanium(IV) catecholate complexes offers significant insights. mdpi.comnih.gov Catecholamines, such as epinephrine (B1671497) and norepinephrine, are a class of molecules containing a catechol moiety, making these studies highly relevant.

Studies on organogermanium(IV) catecholates reveal that the germanium atom is typically tetracoordinate, bonded to two oxygen atoms of the catecholate ligand and two organic groups. mdpi.comnih.gov The geometry around the germanium center in these complexes is often a distorted tetrahedron. The solid-state structure of a phosphine-oxide stabilized tetra-coordinated germanium(IV) di-cation shows a spirocyclic geometry. rsc.org

Analysis of various diphenylgermanium(IV) and diethylgermanium(IV) catecholates has established key structural parameters. mdpi.com The Ge–O bond lengths in these tetracoordinate complexes are typically in the range of 1.78 to 1.81 Å, which is shorter than the Ge-O bonds found in related hexacoordinated germanium(IV) bis-catecholates (1.85–1.90 Å). mdpi.com The O–C bonds within the catecholate ligand are consistent with ordinary O-C bonds found in other catecholate complexes. mdpi.com These structural details are fundamental to understanding how THGP might form stable complexes with the catechol moiety of catecholamines.

Table 1: Selected Bond Lengths in Organogermanium(IV) Catecholate Complexes from X-ray Analysis This table presents typical bond lengths observed in single-crystal X-ray diffraction studies of various tetracoordinate organogermanium(IV) catecholate complexes, providing a model for potential THGP-catecholamine structures.

| Bond Type | Typical Length (Å) | Reference |

|---|---|---|

| Ge–O | 1.78 - 1.81 | mdpi.com |

| Ge-C | 1.89 - 1.92 | rsc.org |

| O–C | 1.36 - 1.39 | mdpi.com |

| C–C (aromatic) | 1.39 - 1.41 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Affinity Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying chemical structures and molecular interactions in solution. nih.gov It is particularly effective for characterizing the binding affinity and dynamics of complexes, such as those formed by THGP. nih.govnih.gov

NMR studies have been crucial in demonstrating that THGP, the hydrolyzed form of Ge-132, interacts with various diol-containing molecules. nih.gov The technique allows for the quantitative assessment of these interactions. nih.govresearchgate.net When THGP forms a complex, new signals can appear in the ¹H NMR spectrum, or existing signals can shift (a phenomenon known as chemical shift perturbation), allowing for the determination of binding constants. nih.govresearchgate.net

A key finding from NMR analysis is the specific complexation of THGP with adenosine 5′-triphosphate (ATP). researchgate.netmdpi.com When THGP and ATP are mixed, new signals are observed in the ¹H-NMR spectrum, confirming the formation of a complex. researchgate.net In contrast, no such complex formation is observed with BzATP, an ATP agonist that lacks the necessary cis-diol structure, highlighting the specificity of the interaction. researchgate.netmdpi.com Similarly, NMR has been used to show that THGP can form complexes with saccharides by binding to their cis-diol groups. nih.gov These studies not only confirm the formation of complexes but also allow for the calculation of complex formation constants, providing a quantitative measure of binding affinity. researchgate.netjst.go.jp

Table 2: Complex Formation Constants for THGP Derivatives with Saccharides Determined by ¹H NMR Spectroscopy This table showcases the binding affinity of a dimethyl derivative of THGP (DM-THGP) with different sugar isomers, highlighting the compound's higher affinity for ketoses over aldoses.

| Saccharide Pair | Aldose | Complex Formation Constant (K_s) (M⁻¹) | Ketose | Complex Formation Constant (K_s) (M⁻¹) | Affinity Ratio (Ketose/Aldose) | Reference |

|---|---|---|---|---|---|---|

| Glucose / Fructose | Glucose | 1.2 | Fructose | 46 | ~40x | jst.go.jp |

| Lactose / Lactulose | Lactose | 1.8 | Lactulose | 43 | ~24x | researchgate.netjst.go.jp |

Electrochemical Behavior and Stability of Germanium(IV) Compounds

The electrochemical properties of germanium compounds are dictated by the element's ability to exist in multiple oxidation states, primarily +2 and +4. britannica.com Germanium(IV) compounds are generally more stable and numerous than their germanium(II) counterparts. britannica.com The relative stability of the +4 oxidation state decreases down Group 14, a trend influenced by the inert pair effect. mahidaacademy.org

Cyclic voltammetry is a common technique used to study the electrochemical behavior of these compounds. mdpi.comresearchgate.net Studies on organogermanium(IV) catecholate complexes have shown that their electro-oxidation mechanism involves the sequential formation of mono- and dicationic species. mdpi.comnih.gov The stability of the generated monocations is influenced by both the organic substituents on the germanium atom and the substituents on the catecholate ring. mdpi.comnih.gov Some complexes undergo irreversible oxidation under electrochemical conditions, leading to the formation of unstable products. nih.gov

The electrochemical reduction of Ge(IV) has also been investigated. In some six-coordinate germanium(IV) diketonate complexes, cyclic voltammetry revealed irreversible peaks corresponding to the Ge(IV)/Ge(II) or Ge(II)/Ge(0) reduction couples. nih.gov In other systems, the comproportionation reaction (Ge⁴⁺ + Ge⁰ ⇌ 2Ge²⁺) has been observed, where elemental germanium can react with Ge(IV) ions to form Ge(II). rsc.org This electrochemical behavior is fundamental to the stability and reactivity of germanium compounds in various chemical environments.

Comparative Analysis of Complexation Specificity

The biological and chemical interactions of THGP are largely governed by its specific complexation behavior. A comparative analysis of its binding to various molecules reveals a distinct pattern of specificity.

The most critical factor driving THGP's complexation is the presence of a cis-diol group in the target molecule. nih.govresearchgate.net THGP forms stable complexes with compounds that feature this structural motif, such as certain saccharides and nucleotides. nih.govmdpi.com This specificity was clearly demonstrated in a study comparing ATP and BzATP; THGP formed a complex with ATP, which has a cis-diol on its ribose moiety, but not with BzATP, where one of the diol's hydroxyl groups is blocked. researchgate.netmdpi.comresearchgate.net

Furthermore, THGP exhibits a strong preference for ketoses over aldoses. researchgate.netjst.go.jp ¹H-NMR studies have shown that the affinity of a THGP derivative for fructose is approximately 40 times stronger than for glucose, and its affinity for lactulose is about 24 times stronger than for lactose. jst.go.jpnih.gov This enhanced affinity is attributed to the fact that ketoses like fructose and lactulose have a higher population of conformations containing the favored cis-diol structure. jst.go.jp

The interaction is so specific that THGP can even form a complex with the transient 1,2-enediol intermediate formed during the alkaline isomerization of aldoses to ketoses. nih.gov This ability to bind to the transition state helps to enhance the rate of the isomerization reaction. nih.gov This high degree of structural and conformational specificity underscores the targeted nature of THGP's molecular interactions.

Biological Activities and Cellular Mechanisms of Thgp

Modulation of Inflammatory Responses

THGP has been shown to exert its anti-inflammatory effects through multiple cellular mechanisms. These include the direct inhibition of the inflammasome complex, interference with the NF-κB signaling pathway, and regulation of the expression of various pro-inflammatory cytokines. A key aspect of its function involves the activation of the adenosine-NR4A2 signaling pathway.

Suppression of NF-κB Nuclear Translocation

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. wikipedia.org In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines. wikipedia.orgnih.gov

THGP has been shown to suppress the nuclear translocation of NF-κB in LPS-stimulated THP-1 cells. researcher.lifenih.govmdpi.com By preventing NF-κB from moving into the nucleus, THGP effectively blocks the transcription of NF-κB-dependent pro-inflammatory genes. nih.govmdpi.com This action represents a key component of THGP's anti-inflammatory effects, operating upstream of cytokine production. nih.govmdpi.com

Regulation of Proinflammatory Cytokine Expression (e.g., TNF-α, IL-6 mRNA)

As a downstream consequence of its inhibitory effects on NF-κB translocation, THGP regulates the expression of pro-inflammatory cytokines. nih.govmdpi.com Specifically, THGP has been found to reduce the mRNA expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated THP-1 cells. researcher.lifenih.govmdpi.com Unlike IL-1β, the secretion of IL-6 is not dependent on ATP, and initial studies showed that THGP did not inhibit IL-6 secretion upon stimulation with LPS alone or in combination with ATP. mdpi.com However, further research focusing on the ATP-independent mechanisms revealed that by suppressing NF-κB nuclear translocation, THGP does indeed reduce the mRNA levels of both TNF-α and IL-6. nih.govmdpi.com

The table below summarizes the regulatory effects of THGP on proinflammatory cytokine expression.

| Cytokine | Effect of THGP on mRNA Expression | Cell Type | Stimulus | Reference |

| TNF-α | Reduced | THP-1 cells | LPS | researcher.lifenih.govmdpi.com |

| IL-6 | Reduced | THP-1 cells | LPS | researcher.lifenih.govmdpi.com |

| IL-1β | No effect on mRNA expression with LPS alone | THP-1 cells | LPS | mdpi.com |

Role of Adenosine-NR4A2 Signaling Pathway Activation

A distinct anti-inflammatory mechanism of THGP involves the activation of the adenosine-NR4A2 signaling pathway. researcher.lifenih.govmdpi.com This pathway is independent of the ATP-complex formation mechanism. nih.govmdpi.com THGP can form a complex with adenosine (B11128), which inhibits the degradation of adenosine by adenosine deaminase. mdpi.com The resulting increase in adenosine levels leads to the activation of Nuclear Receptor Subfamily 4 Group A Member 2 (NR4A2). nih.govmdpi.com

Activated NR4A2, in turn, inhibits the nuclear translocation of NF-κB. mdpi.com This leads to the suppression of TNF-α and IL-6 expression, as well as reduced IL-1β secretion. nih.govmdpi.com Therefore, THGP targets both ATP-dependent and ATP-independent inflammasome activation pathways, showcasing its potential as a broad-spectrum anti-inflammatory agent. researcher.lifenih.gov

Compound Names

| Abbreviation | Full Name |

| THGP | 3-(Trihydroxygermyl)propanoic acid |

| ATP | Adenosine triphosphate |

| LPS | Lipopolysaccharide |

| IL-1β | Interleukin-1 beta |

| IL-6 | Interleukin-6 |

| TNF-α | Tumor necrosis factor-alpha |

| BzATP | 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate |

| NF-κB | Nuclear factor kappa-light-chain-enhancer of activated B cells |

| NR4A2 | Nuclear Receptor Subfamily 4 Group A Member 2 |

| IκB | Inhibitor of kappa B |

Inhibition of Pyroptosis via Caspase-1 Activity Modulation

Tranilast has been identified as a direct inhibitor of the NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome. mdpi.comembopress.orgnih.govnih.gov Pyroptosis is a pro-inflammatory form of regulated cell death that is dependent on the activation of Caspase-1. frontiersin.orgdovepress.comnih.gov The NLRP3 inflammasome is a critical multiprotein complex that, upon activation, recruits and activates pro-caspase-1, leading to the formation of active Caspase-1. dovepress.comfrontiersin.orgnih.gov

Tranilast exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein. mdpi.comnih.govnih.gov This interaction effectively hinders the oligomerization of NLRP3, which is an essential step for the assembly and subsequent activation of the inflammasome complex. embopress.orgnih.govfrontiersin.org By preventing NLRP3 oligomerization, Tranilast acts upstream of apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization and Caspase-1 activation. embopress.orgnih.gov Consequently, the downstream effects, including the maturation of pro-inflammatory cytokines like IL-1β and the induction of pyroptosis, are suppressed. embopress.orgnih.gov Notably, Tranilast's inhibitory action is selective for the NLRP3 inflammasome and does not affect the AIM2 or NLRC4 inflammasomes. mdpi.com

Table 1: Tranilast's Impact on the NLRP3 Inflammasome Pathway

| Pathway Component | Role in Pyroptosis | Effect of Tranilast |

|---|---|---|

| NLRP3 | Sensor protein that initiates inflammasome assembly. | Direct binding and inhibition of oligomerization. mdpi.comembopress.orgnih.gov |

| ASC | Adaptor protein that links NLRP3 to pro-caspase-1. | Oligomerization is suppressed as a downstream consequence. embopress.orgnih.gov |

| Pro-Caspase-1 | Inactive precursor of Caspase-1. | Activation is blocked due to inhibition of inflammasome assembly. embopress.orgnih.gov |

| Active Caspase-1 | Key enzyme that executes pyroptosis and matures cytokines. | Activity is modulated and reduced. embopress.orgdovepress.com |

| Pyroptosis | Pro-inflammatory cell death. | Inhibited. |

Impact on Cellular Signaling Pathways

Tranilast influences critical signaling pathways, including those mediated by ATP and G-protein coupled receptors, thereby affecting ion flux and cellular responses.

Extracellular adenosine triphosphate (ATP) can trigger significant calcium (Ca2+) influx by activating purinergic receptors, particularly the ionotropic P2X7 receptor. nih.govmdpi.com This influx of calcium acts as a crucial second messenger, modulating a variety of cellular functions. nih.gov However, overactivation of the P2X7 receptor by high concentrations of ATP can lead to calcium overload and subsequent cell death. nih.gov

Tranilast has been shown to inhibit the P2X7 receptor. frontiersin.org By blocking this receptor, Tranilast can interfere with the signaling cascade initiated by extracellular ATP. This action effectively reduces the ATP-induced influx of calcium ions across the cell membrane, thereby protecting cells from the potentially damaging effects of excessive purinergic signaling. nih.govresearchgate.net

G-protein coupled receptors (GPCRs) are the largest family of transmembrane receptors, regulating a vast number of physiological processes. usc.galfrontiersin.orgthe-scientist.com While the outline specifies modulation via complexation, the available literature primarily details Tranilast's interaction with certain receptors through direct binding and non-competitive inhibition rather than complexation.

For instance, Tranilast has been found to inhibit the platelet-derived growth factor (PDGF) receptor, which is a receptor tyrosine kinase, not a GPCR. This inhibition occurs in a non-competitive manner, reducing the maximum binding capacity (Bmax) of PDGF-BB to its receptor without significantly affecting the binding affinity (Kd). nih.gov This action leads to the suppression of downstream signaling, including receptor tyrosine autophosphorylation. nih.gov There is also evidence suggesting Tranilast can inhibit signaling via the angiotensin II receptor type 1 (AT1), which is a GPCR. researchgate.net However, the precise mechanism of interaction, specifically whether it involves complexation, is not fully elucidated in the available research. P2Y receptors belong to the GPCR family, but direct evidence of Tranilast modulating them via complexation is not described. frontiersin.org

Interference with ATP-Induced Calcium Influx

Regulation of Metabolic Processes

In the context of metabolic chemistry, the organogermanium compound 3-(trihydroxygermyl)propanoic acid (THGP), which shares the acronym used for Tranilast in this context, plays a significant regulatory role in sugar isomerization.

THGP has been demonstrated to significantly enhance both enzymatic and alkaline isomerization reactions that convert an aldose to a ketose, such as the conversion of glucose to fructose (B13574) or lactose (B1674315) to lactulose (B1674317). nih.govnih.gov The primary mechanism for this enhancement is the formation of a complex with the saccharides. nih.gov Research using 1H-nuclear magnetic resonance analysis has shown that THGP's affinity for ketoses (which are rich in cis-diol structures) is 20 to 40 times stronger than its affinity for the corresponding aldoses. nih.gov By forming a stable complex with the ketose product, THGP shifts the reaction equilibrium toward the ketose side and protects the sugar from degradation in alkaline conditions. nih.govnih.gov

Beyond shifting the reaction equilibrium, THGP also acts as a catalyst in the isomerization process. It has been shown to double the initial reaction rate of alkaline isomerization. nih.govnih.gov This catalytic effect is attributed to its ability to form a complex with and stabilize the transition state of the reaction, specifically the cis-enediol intermediate. nih.govnih.gov The structure of THGP, particularly the electron-accepting nature of its germanium atom, facilitates the formation of a stable conjugated system that lowers the activation energy of the isomerization, earning it the description of an "artificial enzyme-like ligand". nih.gov

Table 2: Catalytic and Enhancement Effects of THGP on Aldose-Ketose Isomerization

| Parameter | Observation | Source |

|---|---|---|

| Mechanism | Complex formation with saccharides, stabilizing the cis-enediol intermediate. | nih.govnih.gov |

| Affinity | 20-40 times stronger affinity for ketoses (e.g., fructose) than aldoses (e.g., glucose). | nih.gov |

| Initial Reaction Rate | Approximately 2-fold enhancement in the rate of fructose or lactulose formation. | nih.gov |

| Equilibrium | Shifts reaction equilibrium toward the ketose product. | nih.gov |

| Protection | Protects ketose complex from alkaline decomposition. | nih.gov |

Stabilization of Enediol Transition States

THGP has been shown to enhance the rate of alkaline isomerization of aldoses to ketoses, a reaction that proceeds through a transient 1,2-enediol intermediate. nih.govresearchgate.net The mechanism behind this rate enhancement lies in the ability of THGP to form a stabilizing complex with this enediol transition state. nih.govresearchgate.netnih.gov

Research indicates that THGP has a significant affinity for cis-diol structures, which are stereochemically similar to the planar arrangement of cis-enediols. researchgate.net By forming a complex with the enediol intermediate, THGP effectively lowers the activation energy of the isomerization reaction. nih.govnih.gov This stabilization is thought to occur through dπ-pπ interactions within the cyclic pentacoordinate or hexacoordinate structure of the THGP-enediol complex, which extends the conjugated system of germanium orbitals and enhances the stability of the complex. nih.govjst.go.jp This interaction accelerates the initial kinetics of the reaction, as demonstrated by an approximate two-fold increase in the rate of fructose or lactulose formation from glucose or lactose, respectively, in the presence of THGP. nih.govresearchgate.net

Table 1: Effect of THGP on the Initial Rate of Alkaline Isomerization

| Reaction | Condition | Fold Increase in Initial Rate with THGP | Reference |

| Glucose to Fructose | Alkaline solution | ~2 | nih.govresearchgate.net |

| Lactose to Lactulose | Alkaline solution | ~2 | nih.govresearchgate.net |

Immune System Modulation and Cellular Differentiation

THGP demonstrates significant immunomodulatory properties, primarily centered on the activation and differentiation of key immune cells. These activities contribute to its potential as a regulator of the tumor microenvironment.

Induction of Macrophage Polarization (M0 to M1 Phenotype)

THGP has been found to directly induce the differentiation of naive or M0 macrophages into the pro-inflammatory M1 phenotype. nih.govresearchgate.net This polarization is a critical event in the anti-tumor immune response, as M1 macrophages are adept at phagocytosing foreign and cancerous cells and secreting inflammatory cytokines. researchgate.net Studies have shown that long-term culture of RAW 264.7 macrophage-like cells with THGP leads to their differentiation towards an M1 phenotype. nih.gov This process is mediated through the activation of the NF-κB signaling pathway. nih.gov

Activation of Natural Killer (NK) Cells and Macrophages via IFN-γ Activity

The parent compound of THGP, Ge-132, is recognized for its ability to exert antitumor effects by inducing the production of interferon-gamma (IFN-γ). nih.govmdpi.comgavinpublishers.comsrce.hr IFN-γ is a potent cytokine that plays a central role in the activation of both Natural Killer (NK) cells and macrophages. nih.govgavinpublishers.comsrce.hr While the direct induction of IFN-γ by THGP itself is a subject of ongoing investigation, its function as the active hydrolysate of Ge-132 links it to this crucial immunomodulatory pathway. nih.govmdpi.comsrce.hr The IFN-γ-mediated activation of NK cells and macrophages enhances their cytotoxic capabilities against tumor cells. nih.govgavinpublishers.com

Effects on Signal-Regulatory Protein Alpha (SIRP-α) Expression

A key mechanism by which THGP enhances the anti-cancer activity of macrophages is through the suppression of signal-regulatory protein alpha (SIRP-α) expression on the macrophage cell surface. researchgate.net SIRP-α is an inhibitory receptor that, upon binding to its ligand CD47 on other cells, sends a "don't eat me" signal that prevents phagocytosis. researchgate.net Research has demonstrated that long-term treatment of macrophages with THGP leads to a decrease in the expression of SIRP-α. researchgate.net This downregulation of the inhibitory SIRP-α receptor makes macrophages more prone to phagocytose target cells, including cancer cells. researchgate.net

Modulation of CD47 in Cancer Cells

Complementing its effect on SIRP-α in macrophages, THGP also indirectly modulates the expression of CD47 on cancer cells. researchgate.net CD47 is often overexpressed on the surface of various cancer cells, allowing them to evade phagocytosis by macrophages. researchgate.net Studies have shown that conditioned medium from THGP-treated macrophages can lead to a significant decrease in the expression of CD47 on melanoma cells. researchgate.net This reduction of the "don't eat me" signal on cancer cells, coupled with the decreased expression of its receptor on macrophages, creates a synergistic effect that enhances the recognition and engulfment of tumor cells. researchgate.net

Enhancement of Macrophage Phagocytosis

The culmination of THGP's effects on macrophage polarization, SIRP-α expression, and CD47 modulation is a significant enhancement of macrophage phagocytic activity against cancer cells. researchgate.net Co-culture experiments have shown a dramatic increase in the phagocytosis of B16 4A5 melanoma cells by RAW 264.7 macrophages that were pre-treated with THGP. researchgate.net This increased phagocytic capability is a direct consequence of the shift to the M1 phenotype and the disruption of the CD47-SIRP-α inhibitory axis. researchgate.net

Table 2: Cellular Effects of THGP on Immune Modulation

| Cellular Target | Effect of THGP | Downstream Consequence | Reference |

| M0 Macrophages | Induction of differentiation to M1 phenotype | Enhanced pro-inflammatory and phagocytic activity | nih.govresearchgate.net |

| NK Cells & Macrophages | Linked to IFN-γ induction by parent compound Ge-132 | Activation and enhanced cytotoxicity | nih.govmdpi.comgavinpublishers.comsrce.hr |

| Macrophages | Decreased expression of SIRP-α | Reduced inhibitory signaling for phagocytosis | researchgate.net |

| Cancer Cells | Indirectly decreases expression of CD47 | Increased susceptibility to phagocytosis | researchgate.net |

| Macrophages | Increased phagocytosis of cancer cells | Enhanced tumor cell clearance | researchgate.net |

Upregulation of Heme Catabolic Pathway Enzymes

The heme catabolic pathway is a crucial process for the degradation of heme into biliverdin (B22007), iron, and carbon monoxide, a reaction catalyzed by the rate-limiting enzyme heme oxygenase (HO). frontiersin.orgnih.gov This pathway is essential for cellular protection against oxidative stress. frontiersin.org Research indicates that certain organogermanium compounds, from which THGP is derived, can enhance the heme catabolic pathway. Specifically, the hydrolysate of Ge-132, a polymer of THGP, has been shown to upregulate key enzymes in this pathway. researchgate.net This upregulation leads to the production of cytoprotective molecules such as biliverdin and its subsequent product, bilirubin. researchgate.net The activation of this pathway is a key element in the multifunctionality of these compounds, contributing to their antioxidant and anti-inflammatory properties. researchgate.net

The primary enzyme in this pathway, heme oxygenase-1 (HO-1), is inducible by various stimuli, including oxidative stress and its own substrate, heme. nih.gov The products of heme degradation—carbon monoxide, iron (which is then sequestered by ferritin), and biliverdin/bilirubin—all contribute to the protective effects associated with HO-1 activation. frontiersin.org

Regulation of Oxidative Stress Responses

THGP demonstrates notable effects on the regulation of cellular responses to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

Many compounds with structures similar to THGP, such as flavonoids and other polyphenolic compounds, are known for their potent antioxidant and free radical scavenging activities. evitachem.comsmolecule.comphcogj.com These compounds can react with and neutralize stable free radicals. biotech-asia.org The antioxidant capacity is often attributed to their ability to donate hydrogen atoms or electrons to free radicals, thus converting them into more stable and less harmful molecules. biotech-asia.org While direct free radical scavenging by THGP itself is not extensively documented in the provided results, its structural class is strongly associated with such activities. evitachem.comsmolecule.com However, one study explicitly states that the protective effect of THGP against ROS-induced cell death is not due to the direct scavenging of ROS, suggesting a different mechanism of action from general antioxidants like ascorbic acid. nih.gov

Lipid peroxidation is a key indicator of oxidative damage, where free radicals attack lipids in cell membranes, leading to cellular damage. nih.gov Antioxidants can protect against this process. jacc.orgresearchgate.net Studies on compounds with similar structures to THGP have shown their ability to inhibit lipid peroxidation. jacc.org For instance, certain HMG-CoA reductase inhibitors and calcium channel blockers have been found to inhibit lipid peroxidation, potentially by quenching various radical species. jacc.org While direct evidence for THGP is limited in the search results, its role in mitigating oxidative stress suggests a protective effect against lipid peroxidation. nih.gov This is further supported by the observation that overexpression of certain antioxidant enzymes can attenuate lipid peroxidation under conditions of oxidative stress. nih.gov

Cellular respiration is the metabolic process by which cells generate ATP, with oxygen acting as the final electron acceptor in the electron transport chain. khanacademy.orgmayfieldschools.orgkhanacademy.org The rate of oxygen consumption can be a key indicator of mitochondrial function. nih.gove-dmj.org Research has shown that exposure to certain substances can alter the oxygen consumption rates of mitochondria. nih.govmdpi.com For example, some studies have demonstrated that certain compounds can influence the mitochondrial oxygen consumption rate, which can be indicative of changes in mitochondrial activity and energy metabolism. nih.govmdpi.com While there is no direct data in the provided search results on THGP's specific effect on normalizing cellular oxygen respiration, its influence on mitochondrial function suggests a potential role in this process.

Mitochondria are central to cellular energy production and are also a primary site of ROS generation. romj.orgmdpi.com Mitochondrial dysfunction is linked to increased oxidative stress and various cellular pathologies. romj.orgmdpi.com The function of mitochondria can be assessed by measuring parameters such as mitochondrial membrane potential and oxygen consumption rate. nih.gove-dmj.org Studies have shown that certain compounds can directly impact mitochondrial function. nih.gov For example, the presence of specific receptors on the inner mitochondrial membrane can influence membrane potential and oxygen consumption upon stimulation. nih.govmdpi.com Although direct studies on THGP's comprehensive influence on mitochondrial function are not detailed in the provided results, its involvement in oxidative stress responses points towards an interaction with mitochondrial pathways. nih.gov

Normalization of Cellular Oxygen Respiration

Effects on Cell Proliferation and Differentiation

THGP has been shown to exert significant effects on the processes of cell proliferation and differentiation, particularly in the context of the immune system and cancer.

Research has demonstrated that THGP can induce the differentiation of M0 macrophages into the M1 phenotype. nih.govnih.govresearchgate.net This polarization is mediated through the activation of the NF-κB pathway. nih.govnih.gov M1 macrophages are known for their pro-inflammatory and anti-tumor activities, including the phagocytosis of cancer cells. nih.govresearchgate.net

Furthermore, long-term culture with THGP has been found to enhance the ability of RAW 264.7 macrophage-like cells to suppress the proliferation of B16 4A5 melanoma cells. nih.govnih.gov This anti-proliferative effect is not due to direct cytotoxicity of THGP on the melanoma cells, but rather through the enhanced phagocytic activity of the M1-polarized macrophages. nih.gov THGP achieves this by promoting the expression of signal-regulatory protein alpha (SIRP-α) in macrophages and downregulating CD47 on cancer cells, a "don't eat me" signal. nih.govnih.gov

In another context, a related compound, tobacco glycoprotein (B1211001) (TGP), which is also a polyphenol-rich substance, has been shown to stimulate the proliferation of human T cells and the differentiation of human B cells into immunoglobulin-secreting cells. oup.com

Data Tables

Table 1: Effects of THGP on Macrophage Differentiation and Melanoma Cell Proliferation

| Biological Effect | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Macrophage Differentiation | RAW 264.7 | Induces differentiation into M1 phenotype via NF-κB activation. | nih.govnih.gov |

| Melanoma Cell Proliferation | B16 4A5 | Suppresses proliferation through enhanced phagocytosis by THGP-treated macrophages. | nih.govnih.govresearchgate.net |

| Mechanism of Action | RAW 264.7, B16 4A5 | Promotes M1 polarization and suppresses SIRP-α in macrophages and CD47 in cancer cells. | nih.govnih.gov |

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| 4-(3,4,5-trihydroxyphenyl)-6,7-dihydroxy-2H-chromen-2-one | |

| Ascorbic acid | |

| Bilirubin | |

| Biliverdin | |

| Carbon monoxide | |

| Poly-trans-[(2-carboxyethyl)germasesquioxane] (Ge-132) | |

| 3-(trihydroxygermyl)propanoic acid (THGP) |

Suppression of Melanoma Cell Proliferation

Recent studies have investigated the effect of THGP on the proliferation of melanoma cells, revealing an indirect mechanism of suppression. THGP does not appear to directly inhibit the growth of B16 4A5 melanoma cells. nih.gov Instead, its anti-proliferative effects are mediated through the activation of macrophages. nih.govnih.gov

Research has shown that long-term culture with THGP induces the differentiation of macrophages into the M1 phenotype. nih.govnih.govku.dk This M1 polarization is driven by the activation of the NF-κB pathway. nih.govnih.gov M1 macrophages are known for their cytotoxic and phagocytic activities against cancer cells. The study demonstrated that RAW 264.7 macrophages cultured with THGP showed an increased ability to suppress the proliferation of B16 4A5 melanoma cells. nih.govku.dk This enhanced cytotoxicity is attributed to an increase in the phagocytic ability of the macrophages. nih.gov The mechanism involves THGP promoting the M1 polarization of macrophages and suppressing the expression of signal-regulatory protein alpha (SIRP-α) on macrophages and its corresponding ligand CD47 on cancer cells, which is a "don't eat me" signal. nih.govnih.gov

Interestingly, while the co-culture of THGP-treated macrophages and melanoma cells resulted in suppressed proliferation of the cancer cells, the supernatant from the cultured THGP-treated macrophages did not have the same effect, suggesting that direct cell-to-cell contact and phagocytosis, rather than secreted cytotoxic cytokines, are the primary mechanisms of action. nih.gov

Table 1: Research Findings on THGP and Melanoma Cell Proliferation

| Cell Line(s) | Key Findings | Mechanism |

|---|---|---|

| B16 4A5 Melanoma Cells, RAW 264.7 Macrophages | THGP does not directly inhibit B16 4A5 cell growth. nih.gov | THGP induces M1 macrophage polarization via NF-κB activation. nih.govnih.gov |

| Long-term culture with THGP increases macrophage-mediated suppression of melanoma cell proliferation. nih.govku.dk | Increased phagocytic activity of M1 macrophages. nih.gov |

Inhibition of Melanogenesis

THGP has been identified as an inhibitor of melanin (B1238610) synthesis in melanoma cells. nih.govnih.gov This inhibitory effect is not due to cytotoxicity, as studies have shown that even at high concentrations (5000 μM), THGP does not affect the proliferation of B16 4A5 melanoma cells. nih.govmendelu.cz This is in contrast to other known melanogenesis inhibitors like kojic acid, which exhibited cytotoxicity at similar concentrations. nih.govmendelu.cz

The mechanism of melanogenesis inhibition by THGP is unique. It does not affect tyrosinase activity or the expression of genes related to melanin production. nih.govnih.gov Instead, THGP, which has a cis-diol structure, is thought to form a complex with L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor of melanin that also contains a cis-diol structure. nih.govnih.gov By binding to L-DOPA, THGP likely prevents its conversion into melanin.

The inhibitory effect of THGP on melanogenesis is dose-dependent. In L-DOPA-stimulated B16 4A5 cells, THGP at concentrations of 5, 50, 500, and 5000 μM inhibited melanogenesis to levels that were 90%, 85%, 60%, and less than 10% of the control levels, respectively. nih.govmendelu.cz Furthermore, THGP has been shown to have a synergistic effect with kojic acid in suppressing melanin production. nih.govmendelu.cz

Table 2: Research Findings on THGP and Inhibition of Melanogenesis

| Cell Line | Effect | Mechanism | Concentration-Dependent Inhibition |

|---|---|---|---|

| B16 4A5 Melanoma Cells | Dose-dependent inhibition of melanogenesis. nih.govmendelu.cz | Forms a complex with L-DOPA, a melanin precursor. nih.govnih.gov | 5 μM: ~10% inhibition |

| No significant cytotoxicity observed. nih.govmendelu.cz | Does not affect tyrosinase activity or gene expression. nih.govnih.gov | 50 μM: ~15% inhibition | |

| Synergistic effect with kojic acid. nih.govmendelu.cz | 500 μM: ~40% inhibition |

Biochemical and Physiological Interactions

Influence on Hemoglobin and Aerobic Metabolism

Currently, there is a lack of available scientific literature specifically investigating the influence of THGP on hemoglobin and aerobic metabolism. While the general processes of hemoglobin function and aerobic metabolism are well-documented, no studies to date have directly examined the interaction of 3-(trihydroxygermyl)propanoic acid with these specific biochemical and physiological pathways.

Interactions with Intestinal Microflora and Organic Acid Production in the Caecum

Research on the effects of the organogermanium compound Poly-trans-[(2-carboxyethyl) germasesquioxane] (Ge-132), which hydrolyzes to THGP, has provided insights into its interactions with intestinal microflora and organic acid production in the caecum of rats. researchgate.net

A study involving the dietary administration of Ge-132 to Wistar rats showed that it did not suppress the increase in Bifidobacterium and Lactobacillus counts that was induced by the co-administration of raffinose (B1225341), a prebiotic oligosaccharide. researchgate.net This suggests that THGP, the hydrolyzed form of Ge-132, does not negatively impact these beneficial gut bacteria. researchgate.net

Regarding organic acid production, the intake of raffinose significantly increased the production of acetic acid in the caecum. researchgate.net The study did not report a direct significant effect of Ge-132 alone on the production of major organic acids like lactic acid, acetic acid, or formic acid. researchgate.net However, it was noted that Ge-132 ingestion promotes bile secretion, which can influence the intestinal environment. researchgate.net The study also found that dietary Ge-132 increased the activity of β-glucuronidase in the caecal contents, an effect that was abrogated by the simultaneous intake of raffinose. researchgate.net

Table 3: Effects of Dietary Ge-132 (THGP Precursor) on Rat Caecal Characteristics

| Parameter | Effect of Ge-132 | Interaction with Raffinose |

|---|---|---|

| Bifidobacterium Count | No suppressive effect on raffinose-induced increase. researchgate.net | Did not inhibit the prebiotic effect of raffinose. researchgate.net |

| Lactobacillus Count | No suppressive effect on raffinose-induced increase. researchgate.net | Did not inhibit the prebiotic effect of raffinose. researchgate.net |

| Acetic Acid Production | No significant direct effect reported. researchgate.net | Raffinose significantly increased acetic acid. researchgate.net |

Table 4: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| 3-(Trihydroxygermyl)propanoic acid | THGP, PubChem_13210179 |

| Poly-trans-[(2-carboxyethyl) germasesquioxane] | Ge-132 |

| Signal-regulatory protein alpha | SIRP-α |

| L-3,4-Dihydroxyphenylalanine | L-DOPA |

| Kojic acid | |

| Acetic acid | |

| Lactic acid | |

| Formic acid |

Analytical and Characterization Methodologies for Thgp Research

Chromatographic Techniques for Quantification

Chromatographic methods are essential for separating THGP from complex mixtures and quantifying its presence. These techniques are often coupled with mass spectrometry for enhanced sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS)

A developed method for quantifying THGP in rat plasma involves its initial conversion and extraction, followed by LC/MS/MS analysis. uniroma1.it For this analysis, a stable isotope-labeled internal standard, deuterated Ge-132 (Ge-132-d2), is often used to ensure high reproducibility, precision, and accuracy. smolecule.com

In mass spectrometry analysis, THGP exhibits characteristic ion signals. The negative ion full-scan mass spectra show major signals corresponding to the various natural isotopes of germanium (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, and ⁷⁶Ge). For instance, in one study, the deprotonated molecule [M – H]⁻ of THGP was observed at m/z values of 193, 195, 196, 197, and 199. smolecule.com The most abundant signal was at m/z 197, corresponding to the ⁷⁴Ge isotope. smolecule.com

Table 1: Observed Mass Spectrometry Signals for THGP

| m/z (mass-to-charge ratio) | Corresponding Germanium Isotope |

| 193 | ⁷⁰Ge |

| 195 | ⁷²Ge |

| 196 | ⁷³Ge |

| 197 | ⁷⁴Ge |

| 199 | ⁷⁶Ge |

Extraction Methods Based on Reversible Chemical Conversion (e.g., THGPA to TCGPA)

A novel and efficient extraction method for THGP from plasma is based on its reversible chemical conversion. uniroma1.it This technique is particularly useful for enhancing extraction recovery from complex biological matrices.

The process involves the following steps:

Conversion: THGP in the plasma sample is converted to 3-(trichlorogermyl)propanoic acid (TCGPA) under acidic conditions using concentrated hydrochloride. uniroma1.it

Extraction: The resulting TCGPA is more lipophilic and can be efficiently extracted from the aqueous plasma using an organic solvent such as chloroform. uniroma1.it

Reversion: The extracted TCGPA is then hydrolyzed back to THGP. uniroma1.it

This reversible conversion method achieves a high extraction recovery of approximately 100%, making it a highly effective sample preparation technique for subsequent LC/MS/MS analysis. uniroma1.it The reaction demonstrating this conversion is a key aspect of the analytical process. uniroma1.it

Spectroscopic and Elemental Analysis

Spectroscopic techniques provide valuable information about the molecular structure and functional groups of THGP, while elemental analysis confirms its atomic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural characterization of THGP and for studying its interactions with other molecules. ¹H NMR is particularly informative. The ¹H NMR spectrum of THGP is characterized by two distinct proton triplet signals, which correspond to the two methylene (B1212753) groups (-CH₂-) in the propanoic acid backbone. creative-proteomics.com

Researchers have used ¹H NMR to investigate the formation of complexes between THGP and various biomolecules containing cis-diol structures, such as adenosine (B11128) triphosphate (ATP). creative-proteomics.com When THGP and ATP are mixed, new signals appear in the NMR spectrum near the original signals, indicating the formation of a THGP-ATP complex. creative-proteomics.com This complex formation is a reversible reaction.

Table 2: Characteristic ¹H NMR Signals for THGP

| Signal Type | Description |

| Triplet Signal 1 | Corresponds to the methylene group adjacent to the carboxyl group. |

| Triplet Signal 2 | Corresponds to the methylene group adjacent to the germanium atom. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific, complete IR spectra for pure THGP are not widely published, the expected characteristic absorption bands can be inferred from its structure, which contains a carboxylic acid group and hydroxyl groups attached to the germanium atom.

The IR spectrum of repagermanium, a polymer of THGP, has been measured, providing some insight into the vibrational modes of the core structure. uniroma1.it Based on the structure of THGP, the following characteristic IR absorption bands are expected:

Table 3: Expected Characteristic IR Absorption Bands for THGP

| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |

| 3300 - 2500 | O-H (in carboxylic acid) | Stretching (broad) |

| ~3500 - 3200 | Ge-O-H | Stretching (broad) |

| 2975 - 2845 | C-H (in alkyl chain) | Stretching |

| 1725 - 1700 | C=O (in carboxylic acid) | Stretching (strong) |

| ~900 - 650 | Ge-O | Stretching |

The broadness of the O-H stretching band is due to intermolecular hydrogen bonding. The presence of these bands would be indicative of the key functional groups within the THGP molecule.

Elemental Analysis

Elemental analysis is performed to determine the elemental composition of a compound, which serves as a fundamental confirmation of its identity and purity. The molecular formula for 3-(trihydroxygermyl)propanoic acid is C₃H₇GeO₅ (in its anhydrous monomeric form, though it is often represented as C₃H₁₁GeO₅ including water molecules). Its molecular weight is approximately 195.70 g/mol (anhydrous).

Table 4: Theoretical Elemental Composition of THGP (C₃H₇GeO₅)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 3 | 36.03 | 18.41 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.61 |

| Germanium | Ge | 72.63 | 1 | 72.63 | 37.11 |

| Oxygen | O | 16.00 | 5 | 80.00 | 40.87 |

| Total | 195.73 | 100.00 |

An isotope microscope can also be used to confirm the presence and localization of elemental germanium (Ge) from THGP in biological samples, such as within the cytoplasm of cells.

Advanced Structural Elucidation Techniques

The precise determination of the three-dimensional structure of THG is fundamental to understanding its interaction with biological receptors.

Single-Crystal X-ray Diffraction

| Parameter | Description |

| Technique | Single-Crystal X-ray Diffraction (SC-XRD) |

| Purpose | To determine the precise three-dimensional molecular structure. |

| Requirement | A single, well-ordered crystal of the compound. uhu-ciqso.es |

| Information Yielded | Unit cell dimensions, bond lengths, bond angles, and stereochemistry. uhu-ciqso.es |

| Instrumentation | Diffractometer with an X-ray source (e.g., Mo radiation), goniometer, and detector. uhu-ciqso.esbruker.com |

| Application to THG | Provides the foundational structural data for molecular modeling and understanding receptor binding. oup.com |

Biological Assay Methods

To characterize the biological activity of THG, a variety of in vitro and cell-based assays are employed. These assays provide insights into its effects on cellular processes and protein expression.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Detection

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method used to detect and quantify substances such as peptides, proteins, antibodies, and hormones. In the context of THG research, ELISA can be utilized to measure the levels of specific cytokines in biological samples. bdbiosciences.com This is relevant as some steroids can modulate the immune system and inflammatory responses. mdpi.com A competitive ELISA has been developed for the detection of THG itself in urine samples, demonstrating the versatility of this technique. acs.org The assay involves the use of antibodies specific to the target molecule and an enzymatic reaction to produce a measurable signal. bdbiosciences.com A multiplexed ELISA has also been developed for the simultaneous detection of multiple anabolic androgenic steroids, including THG, in human serum. researchgate.net

| Parameter | Description |

| Technique | Enzyme-Linked Immunosorbent Assay (ELISA) |

| Purpose | To detect and quantify the concentration of specific proteins, such as cytokines or THG. bdbiosciences.comacs.org |

| Principle | Utilizes specific antibodies and an enzyme-mediated color change to measure the amount of target substance. bdbiosciences.com |

| Application to THG Research | Can be used to assess the impact of THG on cytokine production and for direct detection of THG in biological fluids. acs.orgresearchgate.net |

| Sensitivity | Capable of detecting low concentrations of analytes (e.g., pg/ml to ng/ml range). bdbiosciences.com |

Western Blotting for Protein Expression Analysis

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. oup.com In THG research, Western blotting is employed to analyze the expression levels of proteins involved in androgen receptor signaling and myogenesis. For instance, studies have used this method to show that THG treatment of C3H10T1/2 multipotent mesenchymal cells leads to an increase in the expression of the androgen receptor (AR), myogenic determination (MyoD), and myosin heavy chain type II (MHC-II) proteins. oup.comresearchgate.net The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. oup.com

| Target Protein | Cell Line/Model | Observed Effect of THG | Reference |

| Androgen Receptor (AR) | C3H10T1/2 cells | Upregulation | oup.comresearchgate.net |

| Myogenic Determination (MyoD) | C3H10T1/2 cells | Upregulation | oup.comresearchgate.net |

| Myosin Heavy Chain (MHC) | C3H10T1/2 cells | Upregulation | oup.comoup.com |

| Myosin Heavy Chain (MHC) IId/x | Orchiectomized rat gastrocnemius muscle | Upregulation | researchgate.net |

| Myosin Heavy Chain (MHC) IIb | Orchiectomized rat gastrocnemius muscle | Downregulation | researchgate.net |

Cell-Based Assays for Inflammasome Activation and Cell Proliferation

Cell-based assays are critical for understanding the functional effects of THG at the cellular level.

Inflammasome Activation: The inflammasome is a multiprotein complex that plays a key role in innate immunity by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β. promega.compromegaconnections.com Assays to monitor inflammasome activation can measure the release of these cytokines or the activity of caspase-1. promega.com While direct studies on THG and inflammasome activation are not extensively detailed in the provided context, the glucocorticoid receptor binding activity of THG suggests potential interactions with inflammatory pathways that could be investigated using such assays. wikipedia.orgmdpi.com

Cell Proliferation and Differentiation: The anabolic effects of THG are linked to its ability to promote muscle growth. oup.com Cell-based assays using multipotent mesenchymal cells, such as the C3H10T1/2 cell line, have been instrumental in demonstrating the myogenic activity of THG. nih.gov These assays typically involve treating the cells with THG and then assessing markers of differentiation, such as the formation of myotubes and the expression of muscle-specific proteins. oup.comoup.com The proliferation of cells can also be quantified to understand the full scope of THG's cellular effects.

| Assay Type | Purpose | Typical Measurements | Relevance to THG |

| Inflammasome Activation | To assess the pro- or anti-inflammatory potential of a compound. | Caspase-1 activity, IL-1β and IL-18 release. promega.compromegaconnections.com | To investigate the potential immunomodulatory effects of THG due to its glucocorticoid receptor binding. wikipedia.orgmdpi.com |

| Myogenic Differentiation | To evaluate the ability of a compound to induce muscle cell formation. | Myotube formation, expression of myogenic proteins (e.g., MyoD, MHC). oup.comresearchgate.net | To confirm the anabolic and muscle-building properties of THG. nih.gov |

| Cell Proliferation | To determine the effect of a compound on cell growth and division. | Cell counting, DNA synthesis assays. | To understand the broader cellular impacts of THG. |

Computational and Theoretical Investigations of Thgp

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a cornerstone in the theoretical analysis of THGP, providing a robust framework for understanding its electronic structure and predicting its reactivity. These calculations are fundamental to characterizing the molecule's behavior in chemical reactions.

DFT studies have been employed to determine various global and local reactivity descriptors. mdpi.com Global reactivity parameters, which provide a general overview of the molecule's stability and reactivity, are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com These parameters include ionization potential, electron affinity, electronegativity, chemical potential, global hardness, and global softness. mdpi.com

Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within the molecule. Fukui functions and local softness calculations are instrumental in identifying specific atoms or functional groups that are most likely to participate in electrophilic or nucleophilic attacks. mdpi.com For instance, analysis of the molecular electrostatic potential (MESP) map can reveal electron-rich regions, such as those around carbonyl groups and secondary amines, which are prone to act as nucleophiles. mdpi.com Conversely, electron-deficient areas are susceptible to electrophilic reactions. mdpi.com

Table 1: Global Reactivity Parameters of THGP

| Parameter | Description |

|---|---|

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Potential (μ) | The negative of electronegativity, related to the "escaping tendency" of electrons. |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. |

| Global Softness (S) | The reciprocal of global hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. |

This table is generated based on the types of parameters typically calculated in DFT studies as described in the search results. The actual values for THGP would require specific computational results not fully detailed in the provided snippets.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as THGP, and a biological target, typically a protein or enzyme. google.comnih.gov These methods are crucial in drug discovery and design, providing insights into the binding affinity and mode of interaction. google.comscispace.com

The process generally begins with obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB). mdpi.com The structure of the ligand (THGP) is then optimized, often using a force field like MMFF94x, and its protonation states are determined. mdpi.com

Docking software is then used to predict the preferred orientation of THGP when bound to the target protein. mdpi.comnih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov The results of these simulations can help in understanding the mechanism of action and can guide the design of more potent and selective derivatives. nih.gov For example, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. nih.gov

Prediction of Chemical Reactivity and Stability